1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C14H21N It is a derivative of isoindole, characterized by the presence of five methyl groups attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole and methylating agents.
Methylation: The isoindole undergoes methylation reactions to introduce the five methyl groups. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydroisoindole ring. This step may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups onto the methylated isoindole ring.
Scientific Research Applications
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar in structure but differs in the position of the methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another related compound with a different arrangement of methyl groups.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains additional nitro groups, leading to different chemical properties.
Uniqueness
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is unique due to its specific arrangement of methyl groups and the resulting electronic and steric effects. These features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
142968-59-0 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,1,3,3,5-pentamethyl-2H-isoindole |
InChI |
InChI=1S/C13H19N/c1-9-6-7-10-11(8-9)13(4,5)14-12(10,2)3/h6-8,14H,1-5H3 |
InChI Key |
QGRJQJJYNYAWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.